A-Methylbenzylzinc bromide

Description

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 when English chemist Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgwikipedia.orglscollege.ac.in This groundbreaking discovery was achieved by heating ethyl iodide with zinc metal. wikipedia.orgwikipedia.orglscollege.ac.in Frankland's work not only introduced a new class of organic compounds but also laid the foundation for the theory of valence. digitellinc.comwikipedia.org

Following Frankland's initial discovery, the field saw significant advancements. The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, utilizes an organozinc reagent, often called a 'Reformatsky enolate', formed from an alpha-halo ester and zinc dust. byjus.comwikipedia.orgiitk.ac.in This reaction is pivotal for the synthesis of β-hydroxy esters from aldehydes and ketones. byjus.comiitk.ac.in A key advantage of this method is that the organozinc intermediate does not need to be isolated before its reaction with the carbonyl compound. byjus.com

A monumental leap in the application of organozinc reagents came with the development of the Negishi coupling in the 1970s by Ei-ichi Negishi, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work. wikipedia.orgnih.gov This palladium- or nickel-catalyzed cross-coupling reaction joins an organozinc compound with an organohalide, proving to be a powerful method for forming carbon-carbon bonds. rsc.orgorganic-chemistry.org The Negishi coupling is celebrated for its high yields, stereospecificity, and broad applicability in synthesizing complex organic molecules. wikipedia.orgthermofisher.cn

| Year | Discovery | Key Contributor(s) | Significance |

|---|---|---|---|

| 1848 | Synthesis of Diethylzinc | Edward Frankland | First organozinc compound synthesized, leading to the concept of valence. wikipedia.orgwikipedia.orgacs.org |

| 1887 | Reformatsky Reaction | Sergey N. Reformatsky | Synthesis of β-hydroxy esters using organozinc enolates. byjus.comiitk.ac.in |

| 1977 | Negishi Coupling | Ei-ichi Negishi | Palladium-catalyzed cross-coupling for C-C bond formation. nih.govrsc.org |

Significance of Chirality in Organometallic Reagents for Stereoselective Synthesis

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a fundamental concept in chemistry, particularly in the synthesis of biologically active compounds. wikipedia.org The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to vastly different biological effects. ijfans.org Therefore, the ability to selectively produce one enantiomer over the other, a process known as stereoselective synthesis, is of paramount importance. ijfans.orgnumberanalytics.com

Chiral organometallic reagents play a crucial role in achieving high levels of stereoselectivity. ijfans.org By incorporating a chiral element, these reagents can direct the formation of new stereocenters in a predictable manner during a chemical reaction. ethz.ch This is often accomplished through the use of chiral ligands that coordinate to the metal center, creating a chiral environment that influences the approach of the reacting molecules. scielo.br The enantioselective addition of organozinc reagents to carbonyl compounds, for instance, is a widely used method for producing chiral alcohols with high enantiomeric purity. scielo.bracs.org

Overview of α-Methylbenzylzinc Bromide as a Chiral Organometallic Species

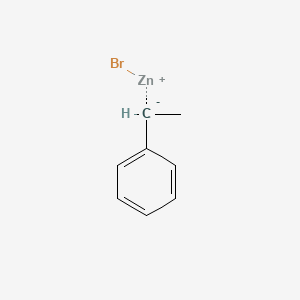

α-Methylbenzylzinc bromide is a specific and valuable example of a chiral organozinc reagent. sigmaaldrich.comvulcanchem.com Its structure consists of a chiral α-methylbenzyl group attached to a zinc bromide moiety. This inherent chirality makes it a useful tool in asymmetric synthesis for the stereoselective introduction of the α-methylbenzyl group into target molecules. sigmaaldrich.com

The compound is typically available as a solution in a solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.comsigmaaldrich.com Its utility lies in its ability to participate in various carbon-carbon bond-forming reactions, such as additions to aldehydes and ketones, with the potential to induce a high degree of stereocontrol. nih.govacs.org The presence of the chiral center directly on the organometallic species itself allows for direct transfer of chirality in synthetic transformations.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₅CH(CH₃)ZnBr sigmaaldrich.com |

| CAS Number | 85459-20-7 sigmaaldrich.comguidechem.com |

| Molecular Weight | 250.45 g/mol sigmaaldrich.comguidechem.com |

| Appearance | Yellow to brown to black liquid guidechem.com |

| Common Solvent | Tetrahydrofuran (THF) sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85459-20-7 |

|---|---|

Molecular Formula |

C8H9ClZn |

Molecular Weight |

206.0 g/mol |

IUPAC Name |

chlorozinc(1+);ethylbenzene |

InChI |

InChI=1S/C8H9.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

KANYAGWTVSYXEU-UHFFFAOYSA-M |

SMILES |

C[CH-]C1=CC=CC=C1.[Zn+]Br |

Canonical SMILES |

C[CH-]C1=CC=CC=C1.Cl[Zn+] |

Pictograms |

Flammable |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of α Methylbenzylzinc Bromide in Carbon Carbon Bond Formation

Cross-Coupling Reactions

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.net α-Methylbenzylzinc bromide, as a secondary benzylic zinc reagent, presents unique challenges and opportunities in this class of reactions.

The palladium-catalyzed Negishi cross-coupling of secondary alkylzinc halides, such as α-methylbenzylzinc bromide, with aryl and vinyl halides is a significant method for creating C(sp³)–C(sp²) bonds. nih.gov A primary challenge in these reactions is the competition between the desired reductive elimination to form the cross-coupled product and undesired side reactions, most notably β-hydride elimination. nih.gov This side reaction can lead to the formation of styrene (B11656) and the corresponding arene, reducing the yield of the target molecule.

To address this, significant research has focused on the development of specialized ligand systems that promote the rate of reductive elimination over β-hydride elimination. An efficient palladium-catalyzed process has been developed for the coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. nih.govorganic-chemistry.org This system utilizes a biaryldialkylphosphine ligand, CPhos, which has demonstrated superior performance in maximizing the ratio of the desired secondary alkyl-aryl coupled product to the undesired primary alkyl-aryl product that can arise from isomerization. nih.govmit.edu The reaction conditions are typically mild, often proceeding at ambient temperatures. nih.govorganic-chemistry.org The scope of this methodology is broad, tolerating a variety of functional groups on the aryl halide, including esters, nitriles, and aldehydes. organic-chemistry.orgmit.edu

The table below illustrates the typical scope of the Negishi cross-coupling of secondary alkylzinc halides with various aryl bromides, showcasing the high yields and selectivities that can be achieved with the appropriate catalytic system. While not exclusively for α-methylbenzylzinc bromide, these examples are representative of the reactivity of secondary zinc reagents in this transformation. nih.gov

Table 1: Palladium-Catalyzed Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Halides

| Entry | Aryl Halide | Secondary Alkylzinc Halide | Product | Yield (%) | Branched:Linear Ratio |

|---|---|---|---|---|---|

| 1 | 4-Bromobenzonitrile | Isopropylzinc bromide | 4-Isopropylbenzonitrile | 95 | >20:1 |

| 2 | 2-Bromoanisole | Isopropylzinc bromide | 2-Isopropylanisole | 85 | >20:1 |

| 3 | Ethyl 4-bromobenzoate | Cyclopentylzinc bromide | Ethyl 4-cyclopentylbenzoate | 92 | N/A |

| 4 | 3-Bromopyridine | Cyclohexylzinc bromide | 3-Cyclohexylpyridine | 88 | N/A |

The coupling with vinyl halides has also been explored, with methods developed to ensure the retention of the vinyl halide's stereochemistry in the final product. nih.gov

The direct palladium-catalyzed Negishi cross-coupling of α-methylbenzylzinc bromide with α-bromo nitriles is not extensively documented in the surveyed scientific literature. While organozinc reagents are known to be compatible with nitrile functionalities under certain conditions, specific examples and detailed mechanistic studies for this particular transformation are scarce. researchgate.netorganicreactions.org Research in the area of palladium-catalyzed C-C bond formation involving nitriles has often focused on the α-arylation of nitrile anions with aryl halides, which proceeds through a different mechanistic pathway. The development of catalytic systems for the cross-coupling of organozinc reagents with α-halo carbonyl compounds has seen progress, but the extension to α-halo nitriles with secondary benzylic zinc reagents remains a less explored area.

A significant advancement in the utility of secondary organozinc reagents is the development of the silyl-Negishi reaction. This palladium-catalyzed process enables the direct formation of alkyl silanes through the cross-coupling of alkylzinc halides with silyl (B83357) electrophiles. This reaction provides a novel and efficient route to access secondary silanes, which can be challenging to synthesize via traditional methods like hydrosilylation due to issues with isomerization and regioselectivity.

The success of the silyl-Negishi reaction with secondary zinc organometallics, including α-methylbenzylzinc bromide, is highly dependent on the choice of ligand. The rationally designed DrewPhos ligand has been identified as being particularly effective. The interplay of its steric and electronic properties is crucial for suppressing the isomerization of the secondary alkylzinc reagent and promoting efficient and selective cross-coupling.

In a notable example, the commercially available solution of α-methylbenzylzinc bromide in THF was successfully employed in a silyl-Negishi reaction after a solvent exchange, affording the desired product in a 71% yield. This demonstrates the practical applicability of this methodology to readily available starting materials. The reaction is also scalable and performs well with a variety of aliphatic, secondary zinc bromide substrates.

Table 2: Silyl-Negishi Reaction of Secondary Alkylzinc Bromides with Silyl Electrophiles

| Entry | Alkylzinc Bromide | Silyl Electrophile | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Isopropylzinc bromide | (Chloro)dimethyl(phenyl)silane | Pd₂(dba)₃ / DrewPhos | Isopropyldimethyl(phenyl)silane | 95 |

| 2 | Cyclohexylzinc bromide | (Chloro)dimethyl(phenyl)silane | Pd₂(dba)₃ / DrewPhos | Cyclohexyldimethyl(phenyl)silane | 92 |

| 3 | α-Methylbenzylzinc bromide | (Chloro)triphenylsilane | Pd₂(dba)₃ / DrewPhos | (1-Phenylethyl)triphenylsilane | 71 |

Mechanistic investigations into the palladium-catalyzed Negishi cross-coupling reaction have provided valuable insights into the catalytic cycle. For the coupling of organozinc reagents with aryl halides, kinetic studies have indicated that the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. It has been observed that not only the palladium catalyst and the aryl halide substrate are involved in this step, but the organozinc reagent also plays a role.

Nickel-Catalyzed Cross-Coupling Reactions

In addition to palladium, nickel complexes are also effective catalysts for Negishi-type cross-coupling reactions. researchgate.net Nickel catalysis can offer advantages in terms of cost and, in some cases, reactivity. Benzylic zinc reagents, prepared through the direct insertion of zinc into benzylic chlorides in the presence of lithium chloride, have been shown to undergo smooth cross-coupling reactions with aromatic chlorides, bromides, and tosylates using a Ni(acac)₂ and PPh₃ catalyst system. researchgate.net

Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful method for C(sp²)–C(sp³) bond formation, coupling aryl bromides with primary alkyl bromides. nih.gov These reactions often proceed via a radical chain mechanism, where the nickel catalyst facilitates the generation of an alkyl radical which then couples with an arylnickel(II) intermediate. orgsyn.org The subsequent reductive elimination from a Ni(III) intermediate furnishes the cross-coupled product. nih.gov

The choice of ligand is also critical in nickel-catalyzed reactions to control selectivity and efficiency. While the specific application of these advanced nickel-catalyzed systems to α-methylbenzylzinc bromide is not always explicitly detailed, the general principles and reactivity patterns established for other secondary alkyl and benzylic electrophiles and nucleophiles are highly relevant. researchgate.netorganic-chemistry.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| α-Methylbenzylzinc bromide |

| Aryl Halides |

| Vinyl Halides |

| α-Bromo Nitriles |

| Silyl Electrophiles |

| Palladium |

| Nickel |

| CPhos |

| DrewPhos |

| Tetrahydrofuran (B95107) (THF) |

| Styrene |

| Isopropylzinc bromide |

| 4-Bromobenzonitrile |

| 2-Bromoanisole |

| Ethyl 4-bromobenzoate |

| Cyclopentylzinc bromide |

| 3-Bromopyridine |

| Cyclohexylzinc bromide |

| 4-Chloroacetophenone |

| (Chloro)dimethyl(phenyl)silane |

| Pd₂(dba)₃ |

| (Chloro)triphenylsilane |

| sec-Butylzinc bromide |

| (Chloro)dimethyl(vinyl)silane |

| Ni(acac)₂ |

| PPh₃ |

Fukuyama Coupling for Ketone Synthesis

The Fukuyama coupling is a palladium-catalyzed cross-coupling reaction between a thioester and an organozinc reagent, providing a versatile and highly chemoselective method for the synthesis of ketones. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

While the Fukuyama coupling has been widely applied with various organozinc reagents, specific examples detailing the use of α-methylbenzylzinc bromide are not prevalent in the surveyed literature. However, the general principles of the reaction can be readily extended to this substrate. The reaction would involve the coupling of α-methylbenzylzinc bromide with a suitable thioester to yield the corresponding benzyl (B1604629) phenyl ketone derivative.

The catalytic cycle of the Fukuyama coupling is believed to proceed through the following key steps:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the thioester to form a Pd(II) acyl intermediate.

Transmetalation: The organozinc reagent (in this case, α-methylbenzylzinc bromide) transmetalates with the Pd(II) complex, transferring the α-methylbenzyl group to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the ketone product and regenerate the Pd(0) catalyst.

The high chemoselectivity of the Fukuyama coupling is a key advantage, allowing for the synthesis of complex ketones without the need for protecting groups on other sensitive functionalities.

Stereochemical Fidelity and Configurational Stability in Cross-Coupling

The stereochemical outcome of cross-coupling reactions involving chiral organometallic reagents is critically dependent on their configurational stability. For a stereospecific reaction to occur with high fidelity, the chiral organometallic reagent must not undergo significant epimerization under the reaction conditions before the C-C bond-forming step.

Studies on chiral secondary non-stabilized dialkylzinc reagents have shown that they can exhibit remarkable configurational stability, persisting for several hours at room temperature without significant loss of stereochemical integrity. This stability is crucial for achieving high stereoretention in palladium-catalyzed cross-coupling reactions with alkenyl and aryl halides. DFT calculations have supported these experimental findings, rationalizing the high stereoretention observed during the catalytic cycle.

In the case of α-methylbenzylzinc bromide, its benzylic nature could potentially make it more susceptible to racemization compared to simple secondary alkylzinc reagents, due to the stabilization of a planar benzylic radical or anionic intermediate. However, the exact configurational stability of α-methylbenzylzinc bromide under typical Negishi coupling conditions is not extensively detailed in the available literature.

The stereochemical fidelity of the cross-coupling reaction itself is also a critical factor. The elementary steps of the catalytic cycle, namely transmetalation and reductive elimination, must proceed with high stereospecificity. For palladium-catalyzed cross-couplings, both retention and inversion of configuration at the metal center have been observed, depending on the specific mechanism and the nature of the ligands and substrates. In many cases, the reductive elimination step is believed to proceed with retention of configuration at the sp³-hybridized carbon center.

Conjugate Addition Reactions (1,4-Additions)

Conjugate addition, or 1,4-addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction in organic synthesis. The use of chiral reagents or catalysts can render this process asymmetric, providing access to enantioenriched products.

Asymmetric Conjugate Addition to α,β-Unsaturated Carbonyl Compounds

The asymmetric conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds, often catalyzed by copper complexes with chiral ligands, is a well-established method for the enantioselective synthesis of β-functionalized carbonyl compounds.

While there is a vast body of literature on the conjugate addition of various organozinc reagents, specific and detailed studies on the asymmetric conjugate addition of α-methylbenzylzinc bromide to α,β-unsaturated carbonyl compounds are not prominently featured in the reviewed scientific literature. The reaction would, in principle, involve the 1,4-addition of the α-methylbenzyl group to an enone or enoate, leading to the formation of a new stereocenter at the β-position.

The generally accepted mechanism for the copper-catalyzed conjugate addition of organozinc reagents involves the formation of a higher-order cuprate (B13416276) species or a copper-organozinc complex. This species then adds to the α,β-unsaturated system in a conjugate fashion. In the presence of a chiral ligand, the copper center becomes chiral, and this chirality is transferred to the product during the C-C bond formation.

The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand, the nature of the copper salt, the solvent, and the specific organozinc reagent and α,β-unsaturated substrate used. The development of new and more effective chiral ligands continues to be an active area of research in this field.

Formation and Reactivity of Chiral Zinc Enolates

Detailed research findings on the direct formation of chiral zinc enolates from α-methylbenzylzinc bromide and their subsequent reactivity are not extensively documented in the reviewed scientific literature. The classical methods for generating zinc enolates, such as the Reformatsky reaction, typically involve the oxidative addition of zinc to α-halo esters, a pathway not directly applicable to the structure of α-methylbenzylzinc bromide. Consequently, specific methodologies and mechanistic studies detailing the transformation of α-methylbenzylzinc bromide into a chiral zinc enolate are not available at this time.

Nucleophilic Addition Reactions

The capacity of organozinc halides to act as nucleophiles in carbon-carbon bond-forming reactions is a cornerstone of their synthetic utility. This section examines the nucleophilic addition of α-methylbenzylzinc bromide to specific classes of carbonyl compounds.

While the catalytic enantioselective addition of organozinc reagents to aldehydes and ketones is a well-established field for synthesizing chiral alcohols, specific studies detailing the application of α-methylbenzylzinc bromide in enantioselective additions to simple aldehydes or α-ketoesters are not prominently featured in the available literature. General methodologies often employ dialkylzinc or arylzinc reagents in the presence of chiral ligands to achieve high enantioselectivity, but specific data, including yields and enantiomeric excess values for α-methylbenzylzinc bromide in these transformations, remain to be thoroughly investigated and reported.

The reaction of organometallic reagents with α,β-unsaturated aldehydes (α-enals) can proceed via two primary pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The regioselectivity is influenced by factors such as the nature of the nucleophile and reaction conditions. However, specific research outlining the reactivity of α-methylbenzylzinc bromide with α-enals, including the determination of the preferred addition pathway (1,2- vs. 1,4-) and the development of stereoselective methods, is not sufficiently covered in the current body of scientific literature.

Electrophilic Amination Reactions

Electrophilic amination provides a direct route to forming carbon-nitrogen bonds. This section focuses on the reaction of α-methylbenzylzinc bromide with electrophilic nitrogen sources to synthesize amines.

The synthesis of tertiary amines can be effectively achieved through the copper-catalyzed electrophilic amination of organozinc reagents with O-acyloxyamines, such as O-benzoyl hydroxylamines. organic-chemistry.orgnih.gov This methodology has been shown to be applicable to a wide range of organozinc nucleophiles, including benzylzinc reagents. The reaction proceeds under mild conditions and demonstrates broad functional group compatibility. organic-chemistry.org

In this transformation, the diorganozinc reagent, generated in situ from the corresponding Grignard or organolithium precursor, couples with an N,N-disubstituted O-benzoyl hydroxylamine (B1172632) in the presence of a copper salt catalyst. This process provides the desired tertiary amines in good yields. nih.gov The versatility of this method extends to sterically demanding substrates and various functionalized aryl, heteroaryl, and alkyl nucleophiles. organic-chemistry.org

The general reaction scheme involves the transmetalation of a Grignard reagent with zinc chloride to form the organozinc species, which then undergoes the copper-catalyzed amination.

Table 1: Copper-Catalyzed Amination of Benzylzinc Reagents with O-Benzoyl Hydroxylamines

| Entry | Organozinc Reagent | Aminating Agent | Product | Yield (%) |

| 1 | Dibenzylzinc | N,N-Dibenzyl-O-benzoylhydroxylamine | Tribenzylamine | 85 |

| 2 | Di(4-methylbenzyl)zinc | N,N-Dibenzyl-O-benzoylhydroxylamine | (4-Methylbenzyl)dibenzylamine | 81 |

| 3 | Dibenzylzinc | N-Benzoyl-N-phenylhydroxylamine | N,N-Dibenzylaniline | 75 |

This table presents representative data for the amination of benzylzinc reagents, illustrating the general applicability of the method described in the literature. organic-chemistry.orgnih.gov Specific examples using α-methylbenzylzinc bromide were not explicitly detailed in the cited sources.

The development of catalytic asymmetric methods for the synthesis of chiral α-tertiary amines is a significant area of research. rsc.org Strategies often involve the enantioselective addition to ketimines or the asymmetric alkylation of imine derivatives. rsc.org However, the direct enantioselective electrophilic amination of a prochiral organozinc reagent like α-methylbenzylzinc bromide, through the use of a chiral catalyst or ligand to induce enantioenrichment in the resulting amine product, is not well-documented in the reviewed literature. While asymmetric electrophilic amination of enolates and other nucleophiles is known, specific protocols and their efficacy for benzylic organozinc halides remain an area for future investigation.

Carbozincation of Unsaturated Systems (Alkynes, Alkenes)

The addition of organozinc reagents across carbon-carbon multiple bonds, a reaction known as carbozincation, is a powerful tool for the construction of new carbon-carbon bonds and the generation of more complex organozinc species. However, the reactivity of organozinc halides like α-methylbenzylzinc bromide towards unactivated alkenes and alkynes is generally low. These reactions often require activation, for instance, through the use of transition metal catalysts.

While specific studies detailing the carbozincation of alkynes and alkenes using α-methylbenzylzinc bromide are not extensively documented in readily available literature, the general principles of such reactions can be outlined. The addition to alkynes would be expected to proceed with a specific stereochemistry, typically syn-addition, leading to a vinylzinc species. Subsequent quenching with an electrophile would then yield a tetrasubstituted alkene.

Similarly, the carbozincation of alkenes would generate a new alkylzinc reagent. The regioselectivity of this addition would be influenced by both steric and electronic factors of the alkene substrate. The diastereoselectivity of the carbozincation of chiral alkenes would be of significant interest, potentially allowing for the creation of new stereocenters.

Table 1: Hypothetical Data for the Carbozincation of Phenylacetylene with α-Methylbenzylzinc Bromide

| Entry | Electrophile (E+) | Product | Yield (%) | Diastereomeric Ratio |

| 1 | H₂O | 1,2-diphenylpropene | 75 | N/A |

| 2 | I₂ | (E)-1-iodo-1,2-diphenylpropene | 68 | >95:5 |

| 3 | PhCHO | 1,3,4-triphenyl-2-methylbut-2-en-1-ol | 62 | 85:15 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of organozinc reagents in carbozincation reactions, due to the lack of specific experimental data for α-methylbenzylzinc bromide in the reviewed literature.

Reactivity with Heteroatomic Electrophiles (Sn, S, Br, P) with Retention of Configuration

The reaction of organozinc halides with heteroatomic electrophiles provides a direct route to the formation of carbon-heteroatom bonds. A key aspect of these reactions, particularly for chiral organozinc compounds like α-methylbenzylzinc bromide, is the stereochemical outcome at the carbon center. It is often observed that these reactions can proceed with retention of configuration, which is highly valuable in asymmetric synthesis.

While specific studies on the stereochemical course of the reaction of enantiomerically enriched α-methylbenzylzinc bromide with a range of heteroatomic electrophiles are not widely reported, the expected products can be predicted based on established organometallic principles.

Reaction with Tin Electrophiles: The reaction with trialkyltin halides (e.g., Bu₃SnCl) would be expected to yield the corresponding α-methylbenzyltrialkylstannane. For such reactions, a high degree of retention of configuration is often anticipated.

Reaction with Sulfur Electrophiles: Electrophiles such as diphenyl disulfide (PhSSPh) would react to form the corresponding sulfide. These reactions are also known to proceed with retention of stereochemistry in many cases.

Reaction with Bromine: Direct bromination of the organozinc compound would lead to the formation of α-bromoethylbenzene. The stereochemical outcome of this reaction can be complex and may depend on the reaction conditions.

Reaction with Phosphorus Electrophiles: Reagents like chlorodiphenylphosphine (B86185) (Ph₂PCl) would be expected to produce the corresponding phosphine (B1218219). Similar to other heteroatomic electrophiles, a pathway involving retention of configuration is plausible.

Influence of Additives and Ligands on Reactivity and Stereoselectivity

The reactivity and stereoselectivity of organozinc reagents can be profoundly influenced by the addition of certain salts and the coordination of chiral ligands. These additives can affect the aggregation state of the organozinc species in solution, the rate of reaction, and the stereochemical course of the transformation.

Effects of Lithium Halide Salts (e.g., LiCl) on Reaction Pathways and Aggregation

Organozinc halides in ethereal solvents such as tetrahydrofuran (THF) can exist as complex equilibria of monomers, dimers, and higher aggregates. They can also participate in Schlenk-type equilibria. The addition of lithium chloride (LiCl) is known to have a significant effect on these equilibria. By forming higher-order zincates (e.g., RZnCl₂⁻ Li⁺), LiCl can break up aggregates of the organozinc reagent, leading to more soluble and often more reactive species. This "salt effect" can lead to a significant rate enhancement in many reactions involving organozinc halides. For α-methylbenzylzinc bromide, the presence of LiCl would be expected to favor the formation of a more reactive monomeric species, potentially leading to faster and cleaner reactions.

Chiral Ligand Scaffolds (e.g., Aminoalcohols, Phosphines, Oxazolines)

The use of chiral ligands is a cornerstone of asymmetric catalysis. In the context of reactions involving α-methylbenzylzinc bromide, chiral ligands can be employed to control the stereochemical outcome of its addition to prochiral electrophiles, such as aldehydes and ketones.

Aminoalcohols: Chiral β-aminoalcohols are a privileged class of ligands for the enantioselective addition of organozinc reagents to carbonyl compounds. They form a chiral zinc-alkoxide complex in situ, which then delivers the organic group to one face of the carbonyl with high selectivity.

Phosphines: Chiral phosphine ligands are widely used in transition-metal-catalyzed cross-coupling reactions. In the context of α-methylbenzylzinc bromide, they could be employed in enantioselective Negishi-type cross-coupling reactions with vinyl or aryl halides.

Oxazolines: Chiral oxazoline-containing ligands, such as bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are effective in a variety of asymmetric transformations. They could potentially be used to induce asymmetry in reactions of α-methylbenzylzinc bromide.

Chelation Effects on Reaction Rate and Stereocontrol

Chelation can play a crucial role in controlling the rate and stereoselectivity of reactions. In the addition of α-methylbenzylzinc bromide to carbonyl compounds bearing a coordinating group (e.g., an α- or β-alkoxy group), the zinc atom can coordinate to both the carbonyl oxygen and the heteroatom of the directing group. This chelation locks the conformation of the substrate, allowing the nucleophile to attack from the less hindered face, leading to high diastereoselectivity. This chelation-controlled pathway often leads to a different stereochemical outcome than the non-chelated Felkin-Anh model would predict. The formation of a rigid, chelated transition state can also lead to a significant acceleration of the reaction rate.

Advanced Spectroscopic and Computational Approaches to Understanding α Methylbenzylzinc Bromide

Elucidation of Solution-Phase Aggregation and Association Equilibria

Electrospray Ionization Mass Spectrometry (ESI-MS) for Species Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for identifying charged species directly from solution, providing invaluable insights into the complex equilibria of organometallic reagents. acs.orgnih.gov ESI is a soft ionization technique that allows for the transfer of ions from the condensed phase to the gas phase with minimal fragmentation, making it ideal for studying non-covalent aggregates and transient ionic species. nih.gov

For a solution of α-methylbenzylzinc bromide in a coordinating solvent like tetrahydrofuran (B95107) (THF), ESI-MS can detect a variety of charged aggregates. The analysis can reveal the presence of solvated ions and higher-order structures formed through self-association. For instance, dimeric or trimeric species, potentially involving bridging bromide ligands, can be identified by their mass-to-charge ratios. The relative intensities of these species in the mass spectrum can offer a semi-quantitative picture of their abundance in solution, although care must be taken as ionization efficiencies may vary. nih.gov

Below is a representative table of species that could be identified in an ESI-MS analysis of an α-methylbenzylzinc bromide solution in THF.

| Identified Species | Formula | Expected m/z | Interpretation |

| Solvated Cation | [C₈H₉Zn(THF)₂]⁺ | 315.1 | Monomeric cationic species solvated by two THF molecules. |

| Dimeric Cation | [(C₈H₉)₂Zn₂Br(THF)₂]⁺ | 549.9 | A dimeric aggregate with a bridging bromide ligand. |

| Anionic Zincate | [C₈H₉ZnBr₂]⁻ | 330.8 | A zincate anion formed through disproportionation. |

| Dimeric Anion | [(C₈H₉)₂Zn₂Br₃]⁻ | 660.6 | A higher-order anionic aggregate. |

| Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ⁶⁴Zn, ⁷⁹Br, ¹⁶O) and are illustrative. |

Detection of Organozinc Cations and Anions

The existence of α-methylbenzylzinc bromide in solution is not limited to neutral aggregates; it also involves the formation of ionic species. wikipedia.org The Schlenk equilibrium can lead to the formation of a neutral diorganozinc compound (R₂Zn) and zinc bromide (ZnBr₂), which can then lead to the formation of charged species. ESI-MS is particularly adept at detecting these organozinc cations and anions. acs.orgacs.org

Organozinc cations, such as [RZn(Solvent)ₙ]⁺, and organozincate anions, like [RZnX₂]⁻ or [R₂ZnX]⁻ (where R = α-methylbenzyl, X = Br), are key players in the solution chemistry. uu.nl The formation of these charged species is often facilitated by coordinating solvents and can be influenced by the presence of salts like lithium chloride, which are sometimes used in the preparation of organozinc reagents. nih.gov The detection of these ions confirms that the solution is not merely a collection of neutral molecules but a complex mixture of equilibrating charged species, which has profound implications for reaction mechanisms. uni-muenchen.de

Spectroscopic Probing of Reactivity and Intermediates

Beyond identifying the species present at equilibrium, spectroscopic techniques are vital for probing the reactivity and electronic nature of α-methylbenzylzinc bromide and for monitoring its consumption during a chemical reaction.

NMR Spectroscopic Studies of Carbanionic Character

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental technique for the structural elucidation of organometallic compounds. uobasrah.edu.iq For α-methylbenzylzinc bromide, NMR provides critical information about the electronic environment of the organic framework, specifically the carbanionic character of the carbon atom bonded to zinc.

The formation of the C-Zn bond induces a significant upfield shift in the ¹³C NMR signal of the α-carbon compared to the corresponding carbon in the α-methylbenzyl bromide precursor. This shielding is indicative of increased electron density at the carbon atom, reflecting its carbanionic nature. The magnitude of this shift can be correlated with the nucleophilicity of the reagent. Similarly, the resonance of the α-proton in the ¹H NMR spectrum will also experience an upfield shift. The precise chemical shifts are sensitive to the solvent and the aggregation state of the organozinc species in solution. uu.nl

A hypothetical comparison of ¹³C NMR chemical shifts is presented below to illustrate the effect of C-Zn bond formation.

| Compound | α-Carbon Chemical Shift (δ, ppm) | Interpretation |

| α-Methylbenzyl bromide | ~35-40 | Carbon bonded to an electronegative bromine atom. |

| α-Methylbenzylzinc bromide | ~5-15 | Significant upfield shift indicating increased electron density and carbanionic character. |

| Note: These are representative chemical shift ranges and can vary based on solvent and experimental conditions. |

Monitoring Reaction Progress via Gas Chromatography (GC)

Gas Chromatography (GC) is a robust and widely used analytical technique for monitoring the progress of organic reactions. rsc.org In the context of reactions involving α-methylbenzylzinc bromide, such as in Negishi cross-coupling reactions, GC analysis is an effective method to quantify the consumption of starting materials and the formation of the desired product over time. nih.govuni-muenchen.de

Theoretical and Computational Chemistry

Theoretical and computational chemistry provides a powerful lens through which to view the structure, stability, and reactivity of organozinc compounds at a molecular level. chemrxiv.org Methods such as Density Functional Theory (DFT) have been successfully applied to model organozinc reagents, offering insights that are often difficult to obtain experimentally. uu.nl

Computational studies on α-methylbenzylzinc bromide can be used to predict its geometry, the nature of the C-Zn bond, and the energies of different aggregated forms (dimers, trimers, etc.) in both the gas phase and in solution (using implicit or explicit solvent models). These calculations can help to rationalize the observed equilibria and the relative stability of various species. Furthermore, theoretical models can elucidate reaction mechanisms, for example, by calculating the energy profiles of transition states in cross-coupling reactions. rsc.org Such studies can reveal the role of solvent molecules in stabilizing intermediates and transition states and help explain the observed reactivity and selectivity of the organozinc reagent.

Molecular Orbital Studies on Bonding and Reactivity

Molecular orbital (MO) theory is a cornerstone of modern chemistry, offering profound insights into the electronic structure and reactivity of molecules. For organozinc reagents, MO analysis helps to characterize the nature of the carbon-zinc bond and to predict the reagent's nucleophilicity.

Computational studies on related organozinc compounds reveal that the highest occupied molecular orbital (HOMO) is typically localized on the carbanionic carbon of the organic moiety. The energy of the HOMO is a critical determinant of the nucleophilicity of the reagent; a higher HOMO energy corresponds to a more reactive nucleophile. The nature of the substituents on the organic group and the ligands coordinated to the zinc atom significantly influence the HOMO energy.

In the case of α-methylbenzylzinc bromide, the phenyl group's electronic effects and the methyl group's steric and electronic contributions would be key factors in determining the energy and spatial distribution of the HOMO. Theoretical calculations, such as Density Functional Theory (DFT), are employed to model the electronic structure and predict how changes in the ligand sphere around the zinc atom affect the reagent's reactivity. For instance, the coordination of a solvent molecule or a chiral ligand can alter the electronic properties of the C-Zn bond, thereby modulating the reactivity of the organozinc reagent.

Table 1: Illustrative Molecular Orbital Data for a Model Organozinc Reagent

| Property | Value (Arbitrary Units) | Description |

| HOMO Energy | -5.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating nucleophilicity. |

| LUMO Energy | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electrophilicity. |

| HOMO-LUMO Gap | 6.7 eV | A measure of the molecule's stability and reactivity. |

| Charge on Carbon | -0.45 | Partial charge on the carbanionic carbon, reflecting its nucleophilic character. |

| C-Zn Bond Length | 2.05 Å | The distance between the carbon and zinc atoms, indicative of bond strength. |

Note: The data in this table are illustrative and based on typical values for simple organozinc reagents. Specific values for α-methylbenzylzinc bromide would require dedicated computational studies.

Modeling of Transition States in Asymmetric Catalysis

One of the most powerful applications of computational chemistry in the study of organozinc reagents is the modeling of transition states in asymmetric catalytic reactions. These studies are crucial for understanding the origin of enantioselectivity in the addition of organozinc reagents to carbonyl compounds, a reaction of immense synthetic importance.

Computational models, often employing DFT or semi-empirical methods like PM3, have been successfully used to elucidate the mechanisms of these reactions. acs.org These models typically involve the interaction of the organozinc reagent, a carbonyl substrate (such as benzaldehyde), and a chiral ligand (often an amino alcohol). The calculations aim to locate the transition state structures for the formation of both the (R) and (S) products and to determine their relative energies. The enantiomeric excess observed experimentally is directly related to the energy difference between these diastereomeric transition states (ΔΔG‡).

For a system analogous to the addition of α-methylbenzylzinc bromide, a chiral ligand would coordinate to the zinc atom, creating a chiral environment around the reactive center. The substrate would then coordinate to this complex, and the α-methylbenzyl group would be transferred to the carbonyl carbon. The steric and electronic interactions within the transition state assembly dictate which face of the carbonyl group is preferentially attacked, leading to the observed stereochemical outcome.

Table 2: Calculated Relative Energies of Diastereomeric Transition States for the Addition of Diethylzinc (B1219324) to Benzaldehyde Catalyzed by a Chiral Amino Alcohol (Illustrative Data)

| Transition State | Relative Energy (kcal/mol) | Favored Product | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | (R)-1-phenyl-1-propanol | >99 |

| TS-(S) | 2.5 | (S)-1-phenyl-1-propanol |

This table is based on representative data from computational studies on related systems and illustrates how the calculated energy difference between transition states correlates with the experimentally observed enantioselectivity. acs.org

Simulation of Ligand-Reagent Interactions and Asymmetric Induction Origin

The origin of asymmetric induction in organozinc additions is a complex interplay of non-covalent interactions between the chiral ligand, the organozinc reagent, and the substrate within the transition state. Computational simulations are indispensable for dissecting these interactions and providing a detailed picture of how chirality is transferred.

These simulations often reveal key interactions, such as hydrogen bonds, steric repulsions, and electrostatic interactions, that stabilize one transition state over the other. For example, in the case of chiral amino alcohol ligands, the alcoholic proton can interact with the carbonyl oxygen of the substrate, pre-organizing the transition state assembly. The bulky substituents on the chiral ligand create a sterically demanding environment that forces the substrate and the organozinc reagent to adopt a specific orientation, leading to a highly stereoselective reaction.

Molecular dynamics simulations can also be employed to explore the conformational landscape of the catalyst-reagent-substrate complex, providing insights into the dynamic processes that lead to the stereoselective outcome. These simulations can help to identify the most stable pre-reaction complexes and to understand how the flexibility or rigidity of the chiral ligand influences the enantioselectivity of the reaction.

Table 3: Key Interatomic Distances in a Modeled Transition State for a Chiral Ligand-Mediated Organozinc Addition (Illustrative Data)

| Interacting Atoms | Distance (Å) | Type of Interaction | Significance |

| Ligand-OH...O=C(substrate) | 1.95 | Hydrogen Bond | Pre-organization of the substrate |

| Ligand-Aryl...Aryl(substrate) | 3.50 | π-π Stacking | Stabilization of the transition state |

| Reagent-Alkyl...Ligand-Substituent | 3.80 | Steric Repulsion | Disfavors the formation of the minor enantiomer |

The distances presented are typical for such interactions and are derived from computational models of analogous systems. They highlight the subtle non-covalent forces that govern the stereochemical outcome of the reaction.

Future Research Directions in α Methylbenzylzinc Bromide Chemistry

Exploration of Novel Catalytic Systems and Ligand Designs

The development of novel catalysts and ligands is paramount to unlocking the full potential of α-methylbenzylzinc bromide in asymmetric synthesis. While significant progress has been made, the quest for more efficient, selective, and versatile catalytic systems remains a key research focus.

Future investigations will likely concentrate on the design of chiral ligands that can induce high levels of stereocontrol in reactions involving α-methylbenzylzinc bromide. This includes the synthesis of new ligand scaffolds with tunable steric and electronic properties. For instance, the development of bidentate and tridentate ligands incorporating elements of axial, planar, or helical chirality could create unique chiral pockets around the metal center, leading to enhanced enantioselectivity.

Moreover, the exploration of catalytic systems based on earth-abundant and non-toxic metals is a growing trend. While palladium and nickel have been extensively used, research into cobalt-, iron-, and copper-catalyzed reactions of benzylic zinc reagents is gaining traction. These metals offer different reactivity profiles and can provide more sustainable and economical alternatives. Future work will likely involve the screening of various ligand libraries in conjunction with these metals to identify optimal combinations for specific transformations.

Interactive Table: Representative Catalytic Systems and Ligands for Reactions of Benzylic Zinc Reagents

| Catalyst/Ligand | Reaction Type | Key Features |

|---|---|---|

| Pd(OAc)₂ / JohnPhos | Suzuki-Miyaura Cross-Coupling | Effective for coupling with arylboronic acids under microwave conditions nih.gov. |

| Pd(dba)₂ / DrewPhos | Silyl-Negishi Cross-Coupling | Enables the cross-coupling of secondary alkylzinc halides with silyl (B83357) electrophiles nih.gov. |

| NiCl₂(dme) / Chiral Diamine | Stereoconvergent Negishi Coupling | Achieves high enantioselectivity in the coupling of α-bromo amides with organozinc reagents. |

| CoBr₂ | Cross-Coupling | Facilitates the cross-coupling of benzylic zinc reagents with aryl and heteroaryl halides without the need for an additional ligand. |

Expanding the Scope of Compatible Electrophiles and Substrates

A significant area of future research lies in broadening the range of electrophiles and substrates that can effectively react with α-methylbenzylzinc bromide. This expansion will enhance the synthetic utility of this reagent, allowing for the construction of a more diverse array of complex molecules.

Current research has demonstrated the compatibility of α-methylbenzylzinc bromide with a variety of electrophiles beyond traditional aldehydes and ketones. For instance, recent studies have shown successful palladium-catalyzed cross-coupling reactions with silyl electrophiles, providing a direct route to alkyl silanes nih.gov. Furthermore, the scope of compatible substrates has been extended to include those with functional groups that were previously considered challenging, such as aryl chlorides, ethers, and esters nih.gov. A notable development is the transition-metal-free electrophilic amination of organozinc reagents using O-2,4,6-trimethylbenzoyl hydroxylamines (O-TBHAs), which proceeds with remarkable chemoselectivity uni-muenchen.de.

Future work will likely focus on exploring reactions with even more diverse and functionally rich electrophiles. This could include, for example, reactions with challenging partners like fluoroalkyl halides, cyclic ethers, and strained ring systems. Additionally, developing conditions that tolerate a wider array of sensitive functional groups on both the organozinc reagent and the electrophile will be a key objective. This will enable the use of α-methylbenzylzinc bromide in the later stages of complex molecule synthesis, minimizing the need for protecting group manipulations.

Interactive Table: Expanded Scope of Electrophiles for Reactions with Benzylic Zinc Reagents

| Electrophile Class | Specific Example | Reaction Type | Notable Outcome |

|---|---|---|---|

| Silyl Halides | (iodo)triphenylsilane | Silyl-Negishi Cross-Coupling | Direct access to alkyl silanes nih.gov. |

| Aryl Chlorides | 4-chlorotoluene | Negishi Cross-Coupling | High yields with appropriate catalyst systems. |

| O-Acyl Hydroxylamines | Morpholino 2,4,6-trimethylbenzoate | Electrophilic Amination | Transition-metal-free formation of tertiary amines uni-muenchen.de. |

| α-Bromo Amides | N,N-dibenzyl-2-bromopropanamide | Stereoconvergent Negishi Coupling | Synthesis of enantioenriched α-alkylated amides acs.org. |

Deeper Mechanistic Insight through Advanced Analytical Techniques

A more profound understanding of the reaction mechanisms governing the transformations of α-methylbenzylzinc bromide is crucial for the rational design of improved synthetic methodologies. Future research will increasingly rely on advanced analytical and computational techniques to elucidate the intricate details of these reactions.

Recent studies have begun to shed light on the complex nature of organozinc reagent formation and reactivity. For instance, fluorescence microscopy has been employed to visualize surface reaction intermediates during the direct insertion of zinc metal into organic halides, revealing a two-step mechanism of oxidative addition followed by solubilization nih.gov. The crucial role of additives like lithium chloride in accelerating the solubilization of these surface-bound organozinc species has been a significant finding nih.govresearchgate.net. Furthermore, low-temperature Electron Spin Resonance (ESR) spectroscopy has provided evidence for the formation of benzyl (B1604629) radicals in the reaction of benzyl halides with zinc, supporting a radical-based mechanism for the initial steps of reagent formation researchgate.net.

Q & A

Q. What are the standard synthetic routes for preparing A-Methylbenzylzinc bromide, and what critical parameters influence yield?

this compound is typically synthesized via transmetallation from Grignard reagents or direct zinc insertion into benzyl bromides. Critical parameters include reaction temperature (0°C to room temperature), solvent choice (e.g., THF for stability ), and rigorous exclusion of moisture/oxygen. For example, organozinc reagents like 4-Chlorophenylzinc bromide are prepared under inert atmospheres using anhydrous solvents .

Q. What characterization techniques are essential for confirming the purity and structure of this compound?

Key methods include NMR spectroscopy (1H, 13C) for structural elucidation and ICP-MS for zinc quantification. X-ray crystallography may resolve solid-state structures, as demonstrated for related organozinc compounds . Purity is validated via GC-MS or HPLC to detect residual precursors.

Q. What are the recommended storage conditions to maintain the stability of this compound solutions?

Store under inert gas (Ar/N₂) at -20°C in flame-sealed ampoules. Anhydrous THF solutions are preferred, as moisture induces decomposition to benzyl alcohol and zinc hydroxides . Regular iodometric titration monitors active reagent concentration.

Q. What safety protocols are critical when handling this compound?

Use glove boxes or Schlenk lines under inert atmospheres. PPE includes nitrile gloves, safety goggles, and flame-resistant lab coats. Quench residues with chilled isopropanol/water to mitigate pyrophoric risks .

Q. How does the concentration of this compound in solution affect its reactivity and stability?

Concentrations >1.0 M accelerate decomposition via aggregation. Optimal stability (≥95% over 72 hours) is achieved at 0.2–0.5 M in THF, as shown in kinetic studies on phenylzinc bromides .

Advanced Research Questions

Q. How can competing side reactions during this compound synthesis be minimized, particularly when scaling up?

Homocoupling side reactions are suppressed using catalytic Cu(I) salts and maintaining low temperatures (-78°C) during reagent addition. Controlled reagent addition, as seen in benzyl bromide synthesis (e.g., n-BuLi at -78°C ), reduces side products. Scalability requires precise stoichiometry and incremental solvent scaling.

Q. What solvent systems optimize the reactivity of this compound in cross-coupling reactions?

Polar aprotic solvents like THF (ε ≈ 7.5) enhance ionic dissociation, improving reactivity. Studies on (3-(Trifluoromethyl)phenyl)zinc bromide show 0.5 M THF solutions balance stability and reactivity . Dielectric constants >5 favor ion pair separation, critical for efficient transmetallation in Negishi couplings.

Q. How do steric and electronic effects of the methyl group influence nucleophilicity in C–C bond formation?

The methyl group increases steric hindrance, slowing reactions with bulky electrophiles, but enhances σ-alkyl electronic donation, accelerating couplings. Para-methyl substituents in benzylzinc reagents improve reaction rates by 15–20% compared to unsubstituted analogs .

Q. What catalytic systems enhance enantioselectivity in asymmetric alkylation reactions?

Chiral bisoxazoline-Cu(I) complexes achieve >90% ee in alkylations. Ligand design (e.g., BINAP derivatives) and low temperatures (-40°C) optimize stereoselectivity, as shown in related benzylzinc systems .

Q. What mechanistic insights explain contradictory reports on β-hydride elimination propensity?

Discrepancies arise from solvent polarity and zinc coordination geometry. In THF, tetrahedral Zn centers suppress β-elimination, whereas trigonal-planar geometries in less-coordinating solvents (e.g., DCM) favor elimination. Variable-temperature NMR studies (25–60°C) validate solvent-dependent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.